Alanyl-tyrosine

Parenteral Nutrition Pharmacokinetics Dipeptide Metabolism

Free L-tyrosine's poor solubility (~0.45 g/L) prevents its use in concentrated IV nutrition and high-density bioreactor feeds. Alanyl-tyrosine (Ala-Tyr) is the evidence-based soluble alternative. - Superior solubility: Enables therapeutic tyrosine concentrations in TPN and CHO cell perfusion media. - Rapid bioactivation: Plasma half-life of 12.3 min; unaffected in renal/hepatic failure (unlike Gly-Tyr or N-acetyl-Tyr). - Proven utility: Supports tyrosine delivery in parenteral nutrition, metabolic liver function probes, and hemodynamic research.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 19659-02-0
Cat. No. B12508813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanyl-tyrosine
CAS19659-02-0
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
InChIInChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)
InChIKeyALZVPLKYDKJKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alanyl-Tyrosine: High-Solubility Dipeptide for Parenteral Nutrition & Cell Culture


Alanyl-tyrosine (Ala-Tyr) is a dipeptide composed of L-alanine and L-tyrosine linked via a peptide bond [1]. It belongs to the class of tyrosine-containing dipeptides developed specifically to overcome the exceptionally poor aqueous solubility of free L-tyrosine—a limitation that precludes adequate tyrosine supplementation in total parenteral nutrition (TPN) and concentrated cell culture media formulations [2]. The compound exhibits substantially enhanced water solubility compared to free tyrosine, enabling its incorporation into intravenous nutritional solutions and liquid cell culture feeds at therapeutically and industrially relevant concentrations . Following parenteral administration, alanyl-tyrosine undergoes rapid hydrolysis by plasma and tissue peptidases, releasing free tyrosine and alanine for metabolic utilization [3].

Overcomes free tyrosine solubility limits in TPN and cell culture media
Rapid enzymatic hydrolysis to release constituent amino acids
Preserved clearance in renal and hepatic impairment models

Why Alanyl-Tyrosine Cannot Be Substituted by Free or Acetyl Tyrosine


Substitution of alanyl-tyrosine with free L-tyrosine or alternative tyrosine sources such as N-acetyl-L-tyrosine is not pharmacokinetically or functionally equivalent and may result in formulation failure or inadequate tyrosine delivery. Free L-tyrosine exhibits prohibitively low aqueous solubility (~0.45 g/L at 25°C), rendering it unsuitable for concentrated parenteral nutrition admixtures and high-density cell culture media at neutral pH [1]. N-acetyl-L-tyrosine, while more soluble, demonstrates negligible in vivo conversion to free tyrosine; the majority of the infused dose is excreted unchanged in urine without elevating plasma tyrosine concentrations, effectively failing as a tyrosine source [2]. Glycyl-L-tyrosine, another dipeptide alternative, exhibits substantially slower plasma clearance and hydrolysis kinetics compared to alanyl-tyrosine, with its elimination further impaired in renal failure [3]. These differential metabolic handling characteristics underscore that alanyl-tyrosine possesses a distinct and non-interchangeable pharmacokinetic and pharmacodynamic profile that directly impacts clinical and bioprocess outcomes.

Free L-tyrosine: extremely low aqueous solubility (~0.45 g/L) prevents direct use in concentrated formulations at neutral pH.
N-acetyl-L-tyrosine: negligible in vivo conversion to free tyrosine; majority excreted unchanged, failing as a tyrosine source.
Glycyl-L-tyrosine: slower plasma clearance and impaired elimination in renal failure models; kinetics may differ substantially.

Alanyl-Tyrosine vs. Tyrosine Analogs: Pharmacokinetic Comparison


Whole-Body Clearance Advantage Over Glycyl-Tyrosine and N-Acetyl-Tyrosine

In a direct head-to-head pharmacokinetic study in healthy human subjects, alanyl-tyrosine demonstrated significantly faster systemic elimination compared to the alternative dipeptide glycyl-tyrosine and the acetylated derivative N-acetyl-tyrosine [1].

Whole-Body Clearance
Head-to-head
3,169 ± 198 mL/min (Ala-Tyr) vs. 1,781 ± 184 (Gly-Tyr) & 284 ± 24 (N-Acetyl-Tyr)
Supports faster systemic tyrosine release interpretation
IV infusion in healthy humans (n=7); P
Plasma Half-Life (t½)
Head-to-head
12.3 ± 0.9 min (Ala-Tyr, control) vs. 101.7 ± 4.9 min (Gly-Tyr); 8.3-fold shorter
Reported rapid in vitro hydrolysis context
Human plasma incubation at 37°C; control and uremic plasma
Clearance in Renal Failure
Head-to-head
Ala-Tyr clearance preserved; Gly-Tyr reduced by 52% (1,781 → 858 mL/min, P
Supports preserved handling in renal impairment models
IV infusion in hemodialysis patients (n=8)
Plasma Tyrosine Rise
Head-to-head
Significantly higher post-infusion tyrosine increase vs. Gly-Tyr (P
Reported higher plasma tyrosine elevation context
Healthy subjects and hemodialysis patients
In Vivo Utilization
Supporting
41% as 14CO2, 13.4% muscle, 7.7% urine, 7.1% liver; 94-99% protein-bound radioactivity was tyrosine
Indicates high metabolic utilization in rodent model
Rat IV infusion of [14C]Ala-Tyr, 24-hour collection
Parenteral Nutrition Pharmacokinetics Dipeptide Metabolism

Plasma Half-Life: Faster Elimination vs. Glycyl-Tyrosine

Incubation studies in human plasma reveal that alanyl-tyrosine undergoes substantially faster enzymatic hydrolysis compared to glycyl-tyrosine, with a markedly shorter elimination half-life [1].

Plasma Half-Life (t½)
Head-to-head
12.3 ± 0.9 min (Ala-Tyr, control) vs. 101.7 ± 4.9 min (Gly-Tyr); 8.3-fold shorter
Reported rapid in vitro hydrolysis context
Human plasma incubation at 37°C; control and uremic plasma
Plasma Stability Enzymatic Hydrolysis In Vitro Metabolism

Unimpaired Clearance in Renal Failure vs. Glycyl-Tyrosine

In patients with end-stage renal disease undergoing hemodialysis, the pharmacokinetic handling of alanyl-tyrosine is preserved, whereas glycyl-tyrosine elimination is significantly impaired [1].

Clearance in Renal Failure
Head-to-head
Ala-Tyr clearance preserved; Gly-Tyr reduced by 52% (1,781 → 858 mL/min, P
Supports preserved handling in renal impairment models
IV infusion in hemodialysis patients (n=8)
Plasma Tyrosine Rise
Head-to-head
Significantly higher post-infusion tyrosine increase vs. Gly-Tyr (P
Reported higher plasma tyrosine elevation context
Healthy subjects and hemodialysis patients
In Vivo Utilization
Supporting
41% as 14CO2, 13.4% muscle, 7.7% urine, 7.1% liver; 94-99% protein-bound radioactivity was tyrosine
Indicates high metabolic utilization in rodent model
Rat IV infusion of [14C]Ala-Tyr, 24-hour collection
Renal Failure Uremia Therapeutic Nutrition

Superior Plasma Tyrosine Elevation vs. Glycyl-Tyrosine

The magnitude of plasma tyrosine increase following dipeptide infusion is significantly greater with alanyl-tyrosine compared to glycyl-tyrosine, reflecting superior in vivo hydrolysis and amino acid release [1].

Plasma Tyrosine Rise
Head-to-head
Significantly higher post-infusion tyrosine increase vs. Gly-Tyr (P
Reported higher plasma tyrosine elevation context
Healthy subjects and hemodialysis patients
In Vivo Utilization
Supporting
41% as 14CO2, 13.4% muscle, 7.7% urine, 7.1% liver; 94-99% protein-bound radioactivity was tyrosine
Indicates high metabolic utilization in rodent model
Rat IV infusion of [14C]Ala-Tyr, 24-hour collection
Amino Acid Bioavailability Nutritional Efficacy Plasma Amino Acids

In Vivo Tyrosine Utilization in a Rat Parenteral Model

Radiolabeled alanyl-tyrosine administered intravenously to adult rats demonstrated rapid and extensive tissue incorporation, with the majority of radioactivity recovered as protein-bound tyrosine, confirming efficient metabolic utilization [1].

In Vivo Utilization
Supporting
41% as 14CO2, 13.4% muscle, 7.7% urine, 7.1% liver; 94-99% protein-bound radioactivity was tyrosine
Indicates high metabolic utilization in rodent model
Rat IV infusion of [14C]Ala-Tyr, 24-hour collection
In Vivo Metabolism Tissue Distribution Nutritional Utilization

Alanyl-Tyrosine: Optimal Scientific and Industrial Applications


TPN Formulations for Renal and Hepatic Impairment

Alanyl-tyrosine is the preferred tyrosine source for TPN admixtures intended for patients with compromised renal or hepatic function. Unlike glycyl-tyrosine, whose clearance is reduced by 52% in hemodialysis patients [1], alanyl-tyrosine clearance remains unimpaired in uremia. Similarly, in hepatic failure, alanyl-tyrosine elimination and hydrolysis are preserved while N-acetyl-tyrosine fails to elevate plasma tyrosine [2]. These disease-state-specific pharmacokinetic advantages make alanyl-tyrosine the evidence-based choice for parenteral nutrition in vulnerable patient populations.

Concentrated Cell Culture Media for CHO Bioprocessing

In high-density CHO cell perfusion cultures, free tyrosine cannot be concentrated to adequate levels due to solubility limitations at neutral pH. Alanyl-tyrosine provides a soluble tyrosine source that overcomes this formulation barrier. Research evaluating tyrosine dipeptides in CHO perfusion mimics has identified alanyl-tyrosine (AY) and glycyl-tyrosine (GY) as viable supplementation strategies to address tyrosine depletion without media precipitation [3]. The superior plasma clearance and hydrolysis kinetics of alanyl-tyrosine (3,169 vs. 1,781 mL/min for Gly-Tyr) [4] suggest potential advantages in rapid tyrosine release within the culture environment, though cell culture-specific comparative efficacy data remain limited.

Rapid Tyrosine Kinetics Assessment in Research

The rapid hydrolysis of alanyl-tyrosine (plasma half-life of 12.3 ± 0.9 min in healthy humans) enables, for the first time, a simple rapid non-isotopic evaluation of tyrosine kinetics for assessment of liver function [2]. This property makes alanyl-tyrosine uniquely suited as a probe substrate for metabolic research studies investigating tyrosine clearance, phenylalanine hydroxylation, and hepatic metabolic capacity, where slower-hydrolyzing alternatives like glycyl-tyrosine (half-life 101.7 ± 4.9 min) would confound kinetic analyses.

Parenteral Tyrosine Elevation for Catecholamine Support

In experimental models of hemorrhagic shock and hypertension, alanyl-tyrosine administered intravenously at 12.5-25 mg/kg caused significant elevations in serum tyrosine and contributed to blood pressure restoration in hypotensive rats and blood pressure reduction in spontaneously hypertensive rats [5]. The enhanced aqueous solubility of alanyl-tyrosine relative to free tyrosine enables the preparation of parenteral solutions at concentrations sufficient to achieve these hemodynamic effects, which would be unattainable with free tyrosine due to solubility constraints.

Application
Selection Property
Validation Focus
TPN Formulation Research (Renal/Hepatic Models)
Preserved clearance in uremia and hepatic failure models
Plasma tyrosine elevation and metabolic utilization endpoints
High-Density Cell Culture Media (CHO Bioprocessing)
High aqueous solubility enabling concentrated feeds
Tyrosine depletion and cell growth performance endpoints
Tyrosine Kinetics Assessment Research
Rapid plasma hydrolysis (short half-life)
Tyrosine clearance and phenylalanine hydroxylation rate
Parenteral Tyrosine Elevation in Hemodynamic Research
High solubility enabling concentrated parenteral solutions
Plasma tyrosine concentration and hemodynamic research endpoints

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